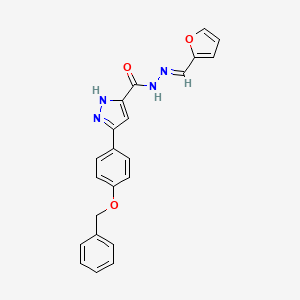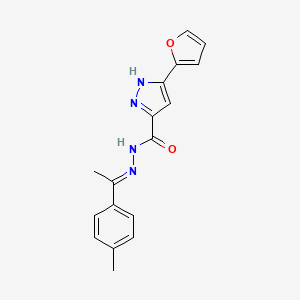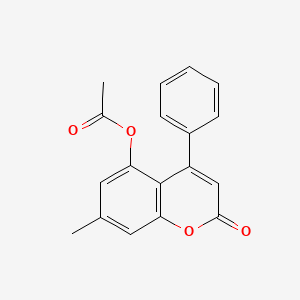
5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxylic acid group, and a furan-2-ylmethylene-hydrazide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the benzyloxy group, and the coupling of the furan-2-ylmethylene-hydrazide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.
Applications De Recherche Scientifique
5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials, catalysts, and other industrial products.
Mécanisme D'action
The mechanism of action of 5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Chloro-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide
- 5-(4-Methoxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide
- 5-(4-Nitro-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide
Uniqueness
5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Propriétés
Formule moléculaire |
C22H18N4O3 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
N-[(E)-furan-2-ylmethylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O3/c27-22(26-23-14-19-7-4-12-28-19)21-13-20(24-25-21)17-8-10-18(11-9-17)29-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,24,25)(H,26,27)/b23-14+ |
Clé InChI |
FWWILNWKFUHAEA-OEAKJJBVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CO4 |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11663497.png)
![4-ethyl 2-methyl 3-methyl-5-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11663498.png)
![N-[(E)-1-(3-bromophenyl)ethylideneamino]pyridine-4-carboxamide](/img/structure/B11663505.png)
![N-(2-ethoxyphenyl)-2-{[(4-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11663507.png)
![N'-[(E)-1-(3-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B11663519.png)

![N'-[(E)-[1-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide](/img/structure/B11663537.png)

![N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11663556.png)
![2,6-dimethoxy-4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B11663560.png)
![6-Amino-4-(4-chlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663569.png)
![3-(4-bromophenyl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663573.png)
![[(4-bromophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile](/img/structure/B11663582.png)
